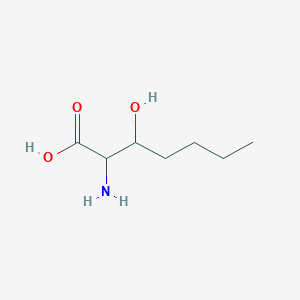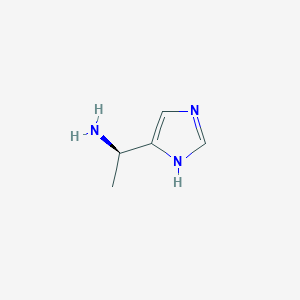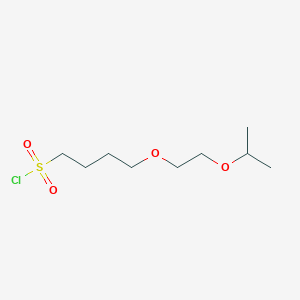![molecular formula C9H11ClN2O2S2 B13624272 1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)
1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify the most efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which have various applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electroluminescent materials for OLED devices
Wirkmechanismus
The mechanism of action of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazoles: These derivatives have shown potential as antimycobacterial agents and are structurally related to the compound .
Uniqueness
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H11ClN2O2S2 |
|---|---|
Molekulargewicht |
278.8 g/mol |
IUPAC-Name |
1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2 |
InChI-Schlüssel |
ZHSJTIXUGWNZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)





